N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of piperidine and pyridine, which are both important structures in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a methylating agent such as methyl iodide or dimethyl sulfate. The reaction conditions often include a solvent like toluene or ethyl acetate, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as distillation or crystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-2-yl)methanamine
- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine is unique due to its specific structural features, which combine elements of both piperidine and pyridine. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-13-12-10(6-5-8-14-12)11-7-3-4-9-15(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,13,14) |
InChI Key |
HMFOOENVYROYNF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)C2CCCCN2C |
Origin of Product |
United States |
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